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Compound of Interest

Compound Name: 2,6-Dibromonicotinonitrile

CAS No.: 53367-52-5

Cat. No.: B3037676

Get Quote

Introduction
2,6-Dibromonicotinonitrile, identified by CAS Number 53367-52-5, is a highly functionalized heterocyclic

compound of significant interest to the scientific community, particularly those engaged in medicinal

chemistry and materials science. As a pyridine derivative, it possesses a unique electronic landscape

shaped by the electron-withdrawing nitrile group and the two bromine atoms flanking the nitrogen. This

arrangement not only activates the molecule for a variety of chemical transformations but also provides two

distinct points for synthetic elaboration. The strategic positioning of these functional groups makes it a

versatile building block for the construction of complex molecular architectures, including novel

pharmaceutical agents and functional organic materials. This guide provides an in-depth exploration of its

properties, a plausible synthetic route, key reactive characteristics, and protocols for its application,

designed for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile
The fundamental identity of a chemical intermediate is defined by its physical properties and its response

to spectroscopic interrogation. This data is crucial for quality control, reaction monitoring, and structural

confirmation of subsequent products.

Core Physicochemical Properties
While some experimental physical properties such as melting and boiling points are not consistently

reported across commercial suppliers, the core calculated and structural data are well-defined.
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Property Value Source(s)

CAS Number 53367-52-5 [1]

Molecular Formula C₆H₂Br₂N₂ [1]

Molecular Weight 261.90 g/mol [1]

IUPAC Name 2,6-dibromopyridine-3-carbonitrile [1]

Synonyms 2,6-Dibromo-3-pyridinecarbonitrile [1]

Canonical SMILES C1=CC(=NC(=C1C#N)Br)Br [1]

InChI Key
UFOWSKDSKOEEON-

UHFFFAOYSA-N
[1]

Appearance Data not consistently reported.

Melting Point Data not consistently reported.

Predicted Spectroscopic Analysis
In the absence of publicly available raw spectral data, a theoretical analysis based on established

principles of spectroscopy provides a reliable framework for the identification and characterization of 2,6-
Dibromonicotinonitrile.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to be simple, showing two signals corresponding to the

two aromatic protons on the pyridine ring. These protons are in different chemical environments and will

appear as doublets due to coupling with each other. The electron-withdrawing effects of the adjacent

bromine atoms, the nitrile group, and the ring nitrogen will shift these protons significantly downfield.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm)

H-4 ~ 8.0 - 8.4

H-5 ~ 7.6 - 7.9

Predicted in CDCl₃. Shifts are estimates based on

analogous structures.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://wap.guidechem.com/question/how-to-apply-and-prepare-2-6-d-id147191.html
https://wap.guidechem.com/question/how-to-apply-and-prepare-2-6-d-id147191.html
https://wap.guidechem.com/question/how-to-apply-and-prepare-2-6-d-id147191.html
https://wap.guidechem.com/question/how-to-apply-and-prepare-2-6-d-id147191.html
https://wap.guidechem.com/question/how-to-apply-and-prepare-2-6-d-id147191.html
https://wap.guidechem.com/question/how-to-apply-and-prepare-2-6-d-id147191.html
https://wap.guidechem.com/question/how-to-apply-and-prepare-2-6-d-id147191.html
https://www.benchchem.com/product/b3037676/docs?utm_src=pdf-body#2-6-dibromonicotinonitrile-a-comprehensive-technical-guide-for-advanced-synthesis
https://www.benchchem.com/product/b3037676/docs?utm_src=pdf-body#2-6-dibromonicotinonitrile-a-comprehensive-technical-guide-for-advanced-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037676?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon spectrum will display six distinct signals for each carbon atom in the molecule. The

carbons directly attached to the electronegative bromine atoms (C-2 and C-6) will be significantly

deshielded. The nitrile carbon will appear in the characteristic region for cyano groups, while the

quaternary carbon C-3 will also be deshielded by the attached nitrile.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C-2, C-6 ~ 140 - 145

C-3 ~ 110 - 115

C-4 ~ 145 - 150

C-5 ~ 125 - 130

C≡N ~ 115 - 120

Predicted in CDCl₃. Assignments for C-2/C-6 and C-

4/C-5 are interchangeable without further 2D NMR

data.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the molecule. The most

diagnostic absorption will be the sharp, strong peak from the nitrile C≡N stretch.

| Predicted IR Absorption Data | | | :--- | :--- | :--- | | Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹)

| | C≡N | Stretch | 2220 - 2240 (Strong, Sharp) | | C=N / C=C | Aromatic Ring Stretch | 1540 - 1600

(Medium) | | C-H | Aromatic Stretch | 3050 - 3150 (Weak) | | C-Br | Stretch | 550 - 650 (Medium-Strong) |

1.2.3. Mass Spectrometry (MS)

The mass spectrum will be characterized by a prominent molecular ion peak (M⁺). Due to the presence of

two bromine atoms, this peak will exhibit a distinctive isotopic pattern. Bromine has two major isotopes,

⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion will appear as a cluster

of three peaks:

M⁺: (contains two ⁷⁹Br atoms)

[M+2]⁺: (contains one ⁷⁹Br and one ⁸¹Br atom)

[M+4]⁺: (contains two ⁸¹Br atoms)
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The relative intensities of these peaks will be approximately 1:2:1, which is a definitive signature for a

dibrominated compound.

Synthesis and Mechanism
While several synthetic strategies can be envisioned, a robust and logical pathway involves the application

of the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a

wide array of functionalities.[2][3] A plausible starting material is 2,6-diaminopyridine, which can be

cyanated and subsequently subjected to a double Sandmeyer reaction. A more direct, albeit hypothetical,

route would start from the commercially available 2,6-dihydroxy-3-cyanopyridine.

Proposed Synthetic Pathway from 2,6-Dihydroxy-3-
cyanopyridine
This pathway is analogous to the synthesis of related dihalonicotinonitriles and leverages a robust

halogenation reaction.[4] The tautomeric nature of the starting material, existing as a pyridone, is key to its

reactivity.

2,6-Dihydroxy-3-cyanopyridine
(Pyridone Tautomer)

POBr₃ / PBr₅
Heat

2,6-Dibromonicotinonitrile

Halogenation & Dehydration

Click to download full resolution via product page

Caption: Proposed synthesis via halogenation of 2,6-dihydroxy-3-cyanopyridine.

Step-by-Step Experimental Protocol (Proposed)
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Objective: To synthesize 2,6-Dibromonicotinonitrile from 2,6-dihydroxy-3-cyanopyridine.

Causality: The hydroxyl groups of the pyridone tautomer are converted into good leaving groups by

reaction with a phosphorus halide reagent (e.g., phosphorus oxybromide or a mixture of phosphorus

pentabromide and phosphorus oxybromide). Subsequent nucleophilic attack by bromide ions and

dehydration affords the final aromatic product. This is a standard and effective method for converting

hydroxypyridines to halopyridines.

Materials:

2,6-Dihydroxy-3-cyanopyridine (1.0 eq)

Phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq) or a mixture of PBr₅ and POBr₃

Inert, high-boiling solvent (e.g., o-dichlorobenzene), optional

Dichloromethane (DCM) for extraction

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet,

and a mechanical stirrer, charge 2,6-dihydroxy-3-cyanopyridine (1.0 eq) and phosphorus oxybromide

(POBr₃, 3.0 eq). Safety Note: This reaction should be performed in a well-ventilated fume hood as it

releases corrosive fumes.

Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere.

The reaction mixture will become a dark, viscous liquid. Monitor the reaction progress by TLC or LC-MS

(e.g., by quenching a small aliquot in methanol and analyzing). The reaction is typically complete within

4-8 hours.

Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto

crushed ice with stirring. Caution: This is a highly exothermic quench.
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Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the

excess acid until the pH is ~7-8.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with

dichloromethane (DCM).

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude

product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient

to yield 2,6-Dibromonicotinonitrile as the final product.

Chemical Reactivity and Synthetic Utility
The synthetic power of 2,6-Dibromonicotinonitrile lies in the differential reactivity of its two bromine

atoms, which can be selectively addressed using appropriate reaction conditions. This allows for the

stepwise introduction of different substituents, making it a valuable linchpin in convergent synthetic

strategies.

Nucleophilic Aromatic Substitution (SNA)
The bromine atoms, particularly the one at the 2-position, are susceptible to nucleophilic attack. The

electron-withdrawing nature of the pyridine nitrogen and the nitrile group stabilizes the Meisenheimer

complex intermediate, facilitating substitution. Amines, alkoxides, and thiolates can be used as

nucleophiles. It has been shown that in related 2,6-dibromopyridine systems, copper-catalyzed reactions

can achieve selective C-N bond formation, typically at the more sterically accessible 6-position if the 2-

position is hindered, though electronic effects in this specific molecule are paramount.

Metal-Catalyzed Cross-Coupling Reactions
The C-Br bonds are excellent handles for palladium-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions are foundational in

modern drug discovery for creating C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is particularly

noteworthy for its mild conditions and tolerance of a wide range of functional groups.[5][6]

Regioselectivity: In many dihalopyridine systems, the halogen at the 2-position is often more reactive

towards oxidative addition to the palladium(0) catalyst due to its proximity to the nitrogen atom. This allows

for regioselective monocoupling, leaving the C6-Br bond intact for a subsequent, different coupling

reaction. This is a powerful tool for building molecular diversity.

Representative Protocol: Suzuki-Miyaura Cross-Coupling
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Objective: To perform a regioselective mono-arylation of 2,6-Dibromonicotinonitrile with an arylboronic

acid.

Causality: This protocol uses a palladium catalyst which, in its active Pd(0) state, undergoes oxidative

addition into one of the C-Br bonds. The subsequent steps of transmetalation with the boronic acid

(activated by a base) and reductive elimination form the new C-C bond and regenerate the Pd(0) catalyst,

completing the catalytic cycle. Using a slight deficiency or 1 equivalent of the boronic acid favors the mono-

coupled product.

Materials:

2,6-Dibromonicotinonitrile (1.0 eq)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.0-1.1 eq)

Pd(PPh₃)₄ (0.03-0.05 eq)

Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

Ethyl acetate for extraction

Brine

Procedure:

Setup: To a Schlenk flask, add 2,6-Dibromonicotinonitrile (1.0 eq), the arylboronic acid (1.1 eq), and

sodium carbonate (2.5 eq).

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) followed by

the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

Reaction: Heat the mixture to 80-90 °C with stirring under the inert atmosphere for 4-12 hours. Monitor

the reaction by TLC or LC-MS.

Work-up: Cool the reaction to room temperature. Add water and extract three times with ethyl acetate.

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter and concentrate the solvent. Purify the crude residue by column chromatography to

isolate the 2-aryl-6-bromonicotinonitrile product.

Pd(0)L₂

Oxidative Addition

Ar-Pd(II)L₂(Br)

Transmetalation

Ar-Pd(II)L₂(Ar')

Reductive Elimination

Ar-Ar'

Ar-Br
(Substrate)

Ar'-B(OH)₂
+ Base

Click to download full resolution via product page

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling
2,6-Dibromonicotinonitrile is classified as a toxic substance and must be handled with appropriate

precautions by trained personnel.
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Hazard Information

GHS Pictogram ngcontent-ng-c2307461527="" class="ng-star-insert

Signal Word Danger

Hazard Statements
H301: Toxic if swallowed. H311: Toxic in contact with

skin.[1] H331: Toxic if inhaled.[1]

Precautionary Statements

P261, P264, P270, P271, P280, P302+P352,

P304+P340, P310, P330, P361, P403+P233, P405,

P501[1]

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile),

and safety glasses with side shields or goggles. All handling of the solid or its solutions should be

performed inside a certified chemical fume hood to prevent inhalation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from

incompatible materials such as strong oxidizing agents.

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place

it in a sealed container for disposal, and clean the area with an appropriate solvent.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow

it to enter drains or waterways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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